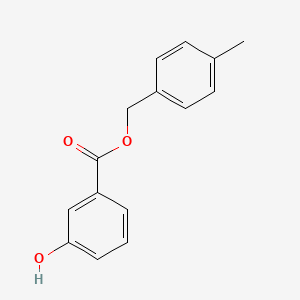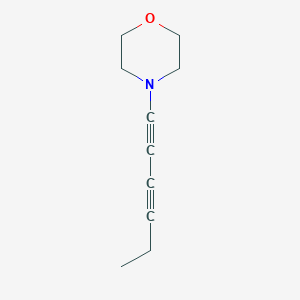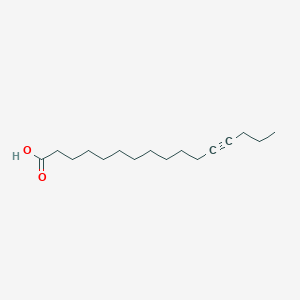
Hexadec-12-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadec-12-ynoic acid is a long-chain fatty acid with an acetylenic bond at the 12th carbon position
Méthodes De Préparation
Hexadec-12-ynoic acid can be synthesized through several methods. One common synthetic route involves the condensation of pent-1-yne with 11-bromoundecanoic acid, resulting in the formation of this compound . This reaction typically requires specific conditions, such as the presence of a strong base and an inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale and cost-efficiency.
Analyse Des Réactions Chimiques
Hexadec-12-ynoic acid undergoes various chemical reactions, including:
Oxidation: The acetylenic bond can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The triple bond can be reduced to a double bond or a single bond, depending on the reagents and conditions used.
Substitution: The acetylenic hydrogen can be substituted with various functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Hexadec-12-ynoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: this compound can be used in the production of specialty chemicals and materials, such as lubricants and surfactants.
Mécanisme D'action
The mechanism of action of hexadec-12-ynoic acid involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory activity may be related to the inhibition of prostaglandin synthesis . The exact molecular targets and pathways can vary depending on the specific biological or pharmacological context.
Comparaison Avec Des Composés Similaires
Hexadec-12-ynoic acid can be compared with other acetylenic fatty acids, such as:
Octadec-6-ynoic acid: Known for its presence in certain seed oils and its use in the synthesis of other acetylenic compounds.
Octadec-9-ynoic acid: Found in seed oils of the Santalaceae and Olacaceae families.
Crepenynic acid (octadec-cis-9-en,12-ynoic acid): A major component of the seed oil of Crepis foetida and other plant families.
This compound is unique due to its specific structure and the position of the acetylenic bond, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
90284-26-7 |
|---|---|
Formule moléculaire |
C16H28O2 |
Poids moléculaire |
252.39 g/mol |
Nom IUPAC |
hexadec-12-ynoic acid |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-3,6-15H2,1H3,(H,17,18) |
Clé InChI |
NXWPGEQTRNQCID-UHFFFAOYSA-N |
SMILES canonique |
CCCC#CCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14365410.png)
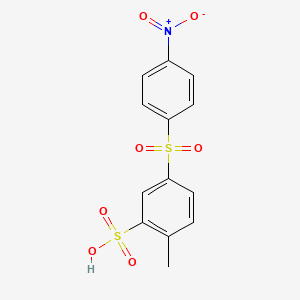
![[3-(Methanesulfonyl)propoxy]benzene](/img/structure/B14365431.png)
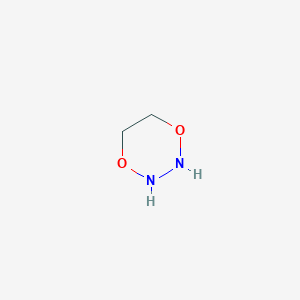
![1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one](/img/structure/B14365441.png)
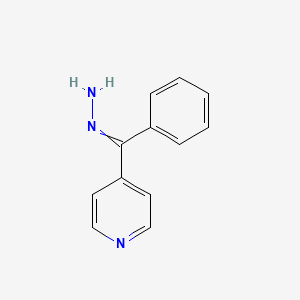
![Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B14365449.png)
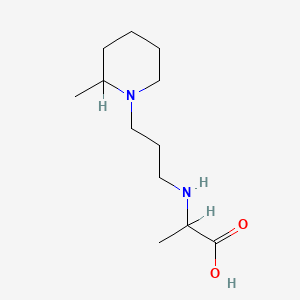
![1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene](/img/structure/B14365465.png)
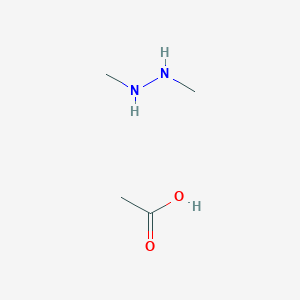
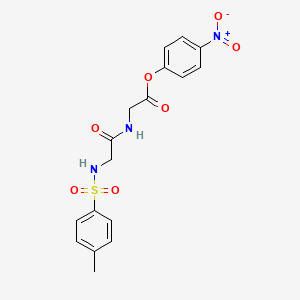
phosphaniumolate](/img/structure/B14365481.png)
